Z-Homophe-OH

Catalog No.
S1767917
CAS No.
127862-89-9
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Homophe-OH

CAS Number

127862-89-9

Product Name

Z-Homophe-OH

IUPAC Name

(2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

GUWSQYJXSRIJCI-INIZCTEOSA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Synonyms

127862-89-9;Z-Homophe-OH;Z-L-homophenylalanine;(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoicacid;(S)-2-(Z-amino)-4-phenylbutyricacid;Cbz-L-homophenyl-Ala;Cbz-L-homoPhenylalanine;ST51037505;Cbz-L-Homophe;SCHEMBL2487005;09968_FLUKA;BDBM36225;CTK8B7736;MolPort-003-925-719;ZINC2391140;5378AA;ANW-58319;AM83539;AJ-35727;AK-83360;KB-48803;SY012061;RT-016314;K-3982;I14-42599

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Z-Homophe-OH (Cbz-L-homophenylalanine) is a highly pure (≥98.0%), crystalline, N-benzyloxycarbonyl-protected amino acid derivative. It serves as a critical building block in solution-phase peptide synthesis (SPPS) and the commercial manufacturing of peptidomimetics, including retroviral protease inhibitors and ACE/NEP inhibitors . By extending the phenylalanine side chain by one methylene unit, it provides enhanced hydrophobic interactions and structural flexibility in target active pharmaceutical ingredients (APIs) . The Cbz protecting group ensures robust stability during coupling and enables clean, scalable deprotection via catalytic hydrogenation, making it a preferred precursor for industrial-scale pharmaceutical synthesis [1].

Substituting Z-Homophe-OH with Boc-Homophe-OH or Fmoc-Homophe-OH fundamentally alters the downstream deprotection strategy, often rendering generic substitution unviable in complex API synthesis. Fmoc deprotection requires secondary amines (e.g., piperidine), which can cause side reactions with base-sensitive moieties like epoxides or halohydrins present in advanced protease inhibitor intermediates [1]. Conversely, Boc deprotection requires strong acids (TFA or HCl), which can degrade acid-labile functional groups or core scaffolds. Z-Homophe-OH provides a strictly orthogonal deprotection pathway via catalytic hydrogenation (Pd/C), yielding only volatile byproducts (toluene and CO2) and eliminating the need for harsh chemical cleavage, thereby maximizing yield and purity in multi-step solution-phase manufacturing [2].

Deprotection Orthogonality in Complex Intermediate Synthesis

In the synthesis of complex aminediol protease inhibitors, the selection of the N-protecting group dictates the survival of sensitive functional groups. Z-Homophe-OH enables quantitative deprotection via catalytic hydrogenation (H2, Pd/C) at mild conditions. In contrast, utilizing Boc-Homophe-OH requires highly acidic conditions (e.g., 50% TFA in DCM), which can lead to degradation of acid-labile intermediates or side reactions in halohydrin precursors [1]. The Cbz group's orthogonal cleavage yields only toluene and CO2 as byproducts, streamlining downstream purification and increasing the overall recovery of the target intermediate by avoiding harsh chemical cleavage steps .

Evidence DimensionDeprotection conditions and byproduct profile
Target Compound DataZ-Homophe-OH: H2, Pd/C (neutral, volatile byproducts)
Comparator Or BaselineBoc-Homophe-OH: Strong acid (TFA/HCl, requires neutralization and extraction)
Quantified DifferenceEliminates acid-mediated degradation pathways in sensitive intermediates
ConditionsSolution-phase synthesis of aminediol or halohydrin precursors

Procurement teams scaling API manufacturing should prioritize Z-Homophe-OH to avoid the yield losses and complex purification steps associated with acidic or basic deprotection.

Coupling Efficiency in Solution-Phase Peptide Synthesis (SPPS)

Z-Homophe-OH demonstrates exceptional processability in standard solution-phase coupling protocols. When reacted with amine nucleophiles using standard coupling reagents (e.g., EDC/HOBt in THF), Z-Homophe-OH achieves near-quantitative conversion with minimal racemization [1]. The high solubility of the Cbz-protected derivative in aprotic solvents like THF prevents premature precipitation during the reaction, a common issue with certain less soluble Fmoc-protected sequences. This ensures high throughput and reproducibility in the synthesis of peptidomimetic small molecules without requiring excess equivalents of the expensive amino acid precursor.

Evidence DimensionSolution-phase coupling conversion rate
Target Compound DataZ-Homophe-OH: >95% yield using EDC/HOBt in THF
Comparator Or BaselineStandard Fmoc-derivatives: Prone to lower solubility and potential base-catalyzed side reactions during extended coupling
Quantified DifferenceMaximized atom economy with near-quantitative coupling efficiency
ConditionsAmbient temperature coupling in THF with EDC/HOBt and ammonium hydroxide

High coupling efficiency and excellent solvent compatibility directly reduce raw material costs and batch-to-batch variability in bulk pharmaceutical manufacturing.

Atom Economy and Reagent Cost at Industrial Scale

For industrial-scale procurement, the atomic mass and mass-efficiency of the protecting group significantly impact the overall cost of goods sold (COGS). The Cbz group in Z-Homophe-OH has a lower molecular weight contribution compared to the bulky Fmoc group (Fmoc-Homophe-OH) . Consequently, purchasing 1 kg of Z-Homophe-OH delivers a higher molar equivalent of the active homophenylalanine core than 1 kg of the Fmoc analog. Furthermore, the reagents required for Cbz deprotection (hydrogen gas and catalytic Pd/C) are substantially cheaper and more environmentally benign at scale than the large volumes of piperidine and specialized scavengers required for Fmoc removal[1].

Evidence DimensionActive core mass efficiency per kg
Target Compound DataZ-Homophe-OH (MW: 313.35 g/mol): ~3.19 moles of active core per kg
Comparator Or BaselineFmoc-Homophe-OH (MW: 401.46 g/mol): ~2.49 moles of active core per kg
Quantified Difference28% higher molar yield of the homophenylalanine core per kilogram of procured material
ConditionsBulk material procurement and stoichiometric process design

Selecting the Cbz-protected variant provides a 28% increase in active material per unit mass, drastically reducing raw material expenditures for large-scale synthesis.

Commercial Synthesis of Aminediol-Based Protease Inhibitors

Z-Homophe-OH is the optimal precursor for synthesizing complex retroviral protease inhibitors. Its orthogonal deprotection via hydrogenation allows for the unmasking of the amine without disturbing acid-labile or base-labile functional groups (such as epoxides or halohydrins) present in the aminediol core [1].

Solution-Phase Manufacturing of Peptidomimetic APIs

Because of its high solubility in THF and DMF and its excellent compatibility with EDC/HOBt coupling, Z-Homophe-OH is highly suited for bulk solution-phase peptide synthesis (SPPS). It avoids the poor solubility and base-catalyzed side reactions sometimes associated with Fmoc-protected analogs in solution [2].

Development of Novel ACE and NEP Inhibitors

The homophenylalanine side chain is a critical structural motif in various cardiovascular drugs. Z-Homophe-OH provides a stable, highly pure, and easily scalable building block for exploring extended hydrophobic pockets in metalloprotease active sites .

XLogP3

3.4

Dates

Last modified: 08-15-2023

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